Senkyunolide H

Description

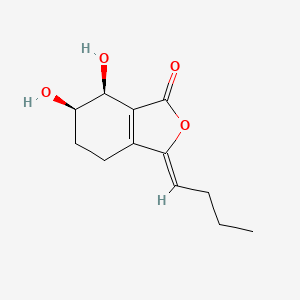

(3Z,6R,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.

from Ligusticum chuanxiong; structure nin first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-OBEBJBLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94596-27-7 | |

| Record name | Senkyunolide H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENKYUNOLIDE H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W6M8HQ2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Senkyunolide H: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Senkyunolide H, a bioactive phthalide with significant therapeutic potential. The document details its primary natural sources, comprehensive experimental protocols for its extraction and isolation, and a summary of its known biological signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring compound predominantly found in plants belonging to the Umbelliferae (Apiaceae) family.[1][2] The most significant and commercially utilized source is the rhizome of Ligusticum chuanxiong Hort., a traditional Chinese medicinal herb.[1][3][4][5][6][7] Other notable sources include Cnidium officinale, Ligusticum wallichii, and Angelica sinensis.[8][9][10]

Extraction and Isolation of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction and subsequent purification. Various methodologies have been developed to optimize the yield and purity of the final compound.

Extraction Methodologies

A range of extraction techniques can be employed, from conventional solvent-based methods to more advanced procedures. The choice of method often depends on the desired scale, efficiency, and available equipment.

Table 1: Comparison of Extraction Methods for this compound

| Extraction Method | Solvent(s) | Key Parameters | Advantages | Disadvantages |

| Ultrasonication | Petroleum Ether, Methanol, Ethanol | Sonication for 30 minutes | Fast, Efficient for small scale | May not be suitable for large-scale extraction |

| Reflux/Immersion | Ethanol, Methanol, Water | Elevated temperature over a prolonged period | Simple, Inexpensive equipment | Time-consuming, Potential for thermal degradation of some compounds |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | High pressure and temperature | High selectivity, Environmentally friendly | High initial equipment cost |

| Ultra-high Pressure Ultrasonic-assisted Extraction (UPUAE) | Ethanol | High pressure and ultrasonic waves | Improved efficiency and yield | Specialized equipment required |

Purification Techniques

Following extraction, the crude extract containing this compound requires further purification to isolate the compound to a high degree of purity. Chromatographic techniques are central to this process.

Table 2: Purification Data for this compound from Ligusticum chuanxiong

| Purification Method | Stationary Phase/Solvent System | Starting Material | Yield of this compound | Purity | Reference |

| Counter-Current Chromatography (CCC) | n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) | 400 mg crude extract | 1.7 mg | 93% | [3][4] |

| Preparative HPLC | Not specified | Crude extract | Not specified | High purity | [11] |

| Preparative TLC and Semipreparative HPLC | TLC: petroleum ether-ethyl acetate (85:15 v/v); HPLC: water-methanol gradient | Crude extract | Not specified | 97.98% (for Senkyunolide A) | [12] |

Detailed Experimental Protocols

The following protocols provide a detailed guide for the extraction and isolation of this compound from Ligusticum chuanxiong.

Protocol 1: Extraction via Ultrasonication

This protocol is suitable for laboratory-scale extraction.

Materials and Equipment:

-

Dried and powdered rhizome of Ligusticum chuanxiong

-

Petroleum ether or methanol

-

Ultrasonic bath

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Weigh 50 g of powdered Ligusticum chuanxiong rhizome and place it in a flask.

-

Add 300 mL of petroleum ether to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Filter the extract through filter paper to remove the plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Purification by Counter-Current Chromatography (CCC)

This protocol describes a preparative method for isolating this compound from a crude extract.[3][4]

Materials and Equipment:

-

Crude extract of Ligusticum chuanxiong

-

High-speed counter-current chromatograph

-

HPLC system for analysis

-

n-hexane, ethyl acetate, methanol, and water (HPLC grade)

Procedure:

-

Preparation of the Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 3:7:4:6. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

CCC Operation:

-

Fill the CCC coil with the stationary phase (upper phase).

-

Dissolve 400 mg of the crude extract in a suitable volume of the mobile phase (lower phase).

-

Inject the sample into the CCC system.

-

Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at a set speed.

-

-

Fraction Collection and Analysis: Collect fractions of the eluent. Analyze the collected fractions by HPLC to identify those containing this compound.

-

Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects, particularly its neuroprotective properties.

Caption: Workflow for the isolation of this compound.

Caption: Key signaling pathways modulated by this compound.

This compound has demonstrated neuroprotective effects by mitigating oxidative stress-induced apoptosis through the ROS-mediated MAPK pathway, which includes the inhibition of p38 MAPK and JNK.[13][7] It also shows protective effects in cerebral ischemia by regulating neuronal autophagy via the PI3K/AKT/mTOR signaling pathway.[13] Furthermore, this compound attenuates neuroinflammation by regulating the ERK and NF-κB pathways in microglia.[13] Its therapeutic potential extends to bone health, where it has been found to attenuate osteoclastogenesis by modulating the NF-κB, JNK, and ERK signaling pathways.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]

- 3. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | CAS#:94596-27-7 | Chemsrc [chemsrc.com]

- 7. This compound protects against MPP+-induced apoptosis via the ROS-mediated mitogen-activated protein kinase pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CAS 94596-27-7 | this compound [phytopurify.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 13. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

The Transformation Pathway of Z-Ligustilide to Senkyunolide H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide H, a bioactive phthalide found in the medicinal plant Ligusticum chuanxiong, has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth exploration of the formation of this compound, which is now understood to be a product of the chemical and enzymatic transformation of Z-ligustilide, the most abundant phthalide in the fresh plant. This document details the proposed transformation pathway, summarizes the available quantitative data, outlines key experimental protocols used in its elucidation, and presents visual diagrams of the involved processes. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the pharmacology, chemistry, and potential therapeutic applications of this compound.

The Transformation Pathway of Z-Ligustilide to this compound

Contrary to a de novo biosynthetic route, evidence strongly suggests that this compound is formed through the oxidative transformation of Z-ligustilide. This transformation can occur through non-enzymatic processes, such as exposure to heat and light during post-harvest processing and storage, as well as through enzymatic catalysis.[1][2] In vivo and in vitro studies have implicated cytochrome P450 enzymes in this oxidative process.[3]

The proposed pathway involves the epoxidation of the C6-C7 double bond of Z-ligustilide to form a key intermediate, 6,7-epoxyligustilide. This unstable epoxide then undergoes further rearrangement to yield the dihydroxyl products, this compound and its isomer, Senkyunolide I.[2] While specific plant-based enzymes responsible for this transformation have yet to be fully characterized, studies on the metabolism of Z-ligustilide in rat liver microsomes have identified CYP3A4, CYP2C9, and CYP1A2 as the major isoenzymes involved.[3]

Pathway Diagram

Quantitative Data

The available quantitative data primarily focuses on the relative concentrations of Z-ligustilide and its transformation products in plant materials under different conditions. There is a notable lack of published enzyme kinetic data for the specific conversion to this compound.

| Compound | Plant Material | Condition | Concentration (mg/g) | Reference |

| Z-ligustilide | Ligusticum chuanxiong rhizome | Fresh | High (decreases with processing) | [1] |

| Senkyunolide I | Ligusticum chuanxiong rhizome | Dried at 60°C for 24h | 0.32 | [1] |

| This compound | Ligusticum chuanxiong rhizome | Processed/Stored | Increases with processing/storage | [1] |

Experimental Protocols

The elucidation of the this compound formation pathway has relied on several key experimental methodologies.

Liver Microsome Metabolism Assay

This in vitro method is used to study the metabolic fate of a compound when exposed to liver enzymes, primarily cytochrome P450s.

Objective: To identify the metabolites of Z-ligustilide and the CYP450 isoenzymes involved in its metabolism.

Methodology:

-

Preparation of Incubation Mixture: A typical incubation mixture contains rat liver microsomes, a phosphate buffer (pH 7.4), and the substrate (Z-ligustilide) dissolved in a suitable solvent.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The mixture is incubated at 37°C for a specific period.

-

Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

-

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS to identify and quantify the metabolites.

-

Inhibition Studies: To identify the specific CYP450 isoenzymes involved, selective inhibitors (e.g., ketoconazole for CYP3A4, trimethoprim for CYP2C9, and α-naphthoflavone for CYP1A2) are added to the incubation mixture.[3] A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that isoenzyme.

Experimental Workflow Diagram

Electrochemical Oxidation

This method simulates the oxidative metabolism of a drug in a controlled electrochemical cell, providing insights into potential metabolic pathways.

Objective: To identify the oxidation products of Z-ligustilide.

Methodology:

-

Electrochemical Cell Setup: An undivided electrochemical cell is equipped with a working electrode (e.g., platinum foil) and a counter electrode.

-

Electrolyte Solution: The substrate (Z-ligustilide) is dissolved in a suitable solvent containing a supporting electrolyte (e.g., sodium methoxide in methanol).

-

Electrolysis: A constant current is applied to the cell to initiate the oxidation of the substrate.

-

Work-up: After the reaction is complete, the solvent is removed, and the residue is worked up (e.g., by extraction) to isolate the products.

-

Product Identification: The isolated products are then identified using spectroscopic techniques such as NMR and MS.

Conclusion

The formation of this compound is a fascinating example of a natural product transformation rather than a direct biosynthesis. The precursor, Z-ligustilide, undergoes an oxidative process that can be influenced by both environmental factors and enzymatic activity, likely involving cytochrome P450 monooxygenases. The identification of the 6,7-epoxyligustilide intermediate provides a crucial insight into the reaction mechanism. Further research is warranted to isolate and characterize the specific plant enzymes responsible for this transformation, which would not only complete our understanding of phthalide chemistry in Ligusticum chuanxiong but could also open avenues for the biotechnological production of this compound. This guide provides a foundational understanding for researchers to build upon in their future investigations of this promising bioactive compound.

References

- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]

- 3. [Enzyme kinetics of ligustilide metabolism in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Senkyunolide H: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide H is a naturally occurring phthalide derivative first identified in plants of the Umbelliferae family, most notably Ligusticum chuanxiong Hort.[1][2][3]. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent neuroprotective, anti-inflammatory, and anti-osteoporotic effects[2][4]. Mechanistic studies have revealed that this compound modulates several key intracellular signaling pathways, such as the PI3K/AKT/mTOR, NF-κB, JNK, and ERK pathways, highlighting its potential as a therapeutic agent for a range of pathological conditions[2]. This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It also details the experimental protocols for its isolation and for the investigation of its biological activities, presents quantitative data in a structured format, and visualizes the key signaling pathways it modulates.

Discovery and History

This compound is a member of the senkyunolides, a group of phthalide molecules predominantly found in Umbelliferae plants[2]. Its discovery is historically linked to the phytochemical analysis of Ligusticum chuanxiong (Chuanxiong), a medicinal herb with a long history of use in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases[1][4][5]. The isolation and structural elucidation of this compound and its isomers, such as Senkyunolide I, were achieved through various chromatographic and spectroscopic techniques[6]. Initially, much of the research focused on the more abundant phthalides like ligustilide; however, subsequent studies revealed that processing and storage of L. chuanxiong rhizomes led to an increase in the concentration of more stable derivatives like this compound and I[7]. This observation spurred further investigation into the bioactivities of these specific compounds.

Chemical Properties

This compound is a benzofuran derivative with the chemical formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol [8][9][10]. Its systematic IUPAC name is (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one[8]. The structure of this compound is characterized by a phthalide core with a butylidene side chain and two hydroxyl groups, which are crucial for its biological activities[11].

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₄ | [8][9][10] |

| Molecular Weight | 224.25 g/mol | [8][9] |

| IUPAC Name | (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | [8] |

| CAS Number | 94596-27-7 | [9][10][11] |

| Appearance | Solid | [11] |

| Solubility | Soluble in DMSO and Ethanol | [11] |

Experimental Protocols

Isolation and Purification of this compound from Rhizoma Chuanxiong

A highly effective method for the preparative isolation and purification of this compound is counter-current chromatography (CCC).

Protocol:

-

Crude Extract Preparation: The dried rhizomes of Ligusticum chuanxiong are powdered and extracted with a suitable organic solvent, such as ethanol or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Two-Phase Solvent System Selection: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 (v/v/v/v) is prepared and equilibrated in a separatory funnel. The two phases are separated shortly before use.

-

CCC Apparatus and Operation:

-

The multiplayer coil separation column is entirely filled with the upper phase (stationary phase).

-

The apparatus is rotated at a speed of 800 rpm.

-

The lower phase (mobile phase) is then pumped into the column in a head-to-tail elution mode at a flow rate of 2.0 mL/min.

-

-

Sample Injection: After the mobile phase front emerges and hydrodynamic equilibrium is established, 400 mg of the crude extract dissolved in a mixture of the two-phase solvent system is injected into the column.

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored with a UV detector at 280 nm and collected into fractions. The collected fractions are analyzed by high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Purity and Structure Confirmation: The purified this compound is subjected to mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

| Parameter | Value | Reference |

| Starting Material | 400 mg of crude Rhizoma Chuanxiong extract | [6] |

| Yield of this compound | 1.7 mg | [6] |

| Purity of this compound | 93% | [6] |

Neuroprotective Effects of this compound in PC12 Cells (OGD/R Model)

The neuroprotective effects of this compound can be evaluated using an in vitro model of ischemia-reperfusion injury, known as oxygen-glucose deprivation/reperfusion (OGD/R), in PC12 cells.

Protocol:

-

Cell Culture: PC12 cells are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum and horse serum, in a humidified incubator at 37°C with 5% CO₂.

-

OGD/R Model Establishment:

-

The culture medium is replaced with glucose-free DMEM.

-

The cells are then placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for a specific duration (e.g., 4 hours) to induce oxygen-glucose deprivation.

-

For reperfusion, the glucose-free medium is replaced with complete culture medium, and the cells are returned to the normoxic incubator for a further period (e.g., 24 hours).

-

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before being subjected to OGD/R.

-

Cell Viability Assay (MTT Assay):

-

Following the OGD/R and treatment period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest in the cAMP-PI3K/AKT signaling pathway (e.g., p-CREB, p-AKT, p-PDK1, PKA).

-

After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anti-Osteoporotic Effects of this compound

The inhibitory effect of this compound on osteoclastogenesis can be investigated both in vivo using an ovariectomized (OVX) mouse model of postmenopausal osteoporosis and in vitro using bone marrow-derived macrophages (BMMs).

In Vivo Protocol (OVX Mouse Model):

-

Animal Model: Female mice are either sham-operated or ovariectomized.

-

This compound Administration: After a recovery period, OVX mice are treated with this compound (e.g., 15 mg/kg, daily by oral gavage) for a specified duration (e.g., 8 weeks).

-

Micro-CT Analysis: The femurs are harvested, and the trabecular bone microarchitecture is analyzed using micro-computed tomography (micro-CT) to assess bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Histological Analysis: The femurs are decalcified, embedded in paraffin, sectioned, and stained for tartrate-resistant acid phosphatase (TRAP) to identify and quantify osteoclasts.

In Vitro Protocol (BMMs):

-

BMM Isolation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in the presence of M-CSF (macrophage colony-stimulating factor) to generate BMMs.

-

Osteoclast Differentiation: BMMs are cultured with M-CSF and RANKL (receptor activator of nuclear factor-κB ligand) to induce osteoclast differentiation.

-

This compound Treatment: BMMs are treated with various concentrations of this compound during the differentiation process.

-

TRAP Staining: After several days of culture, the cells are fixed and stained for TRAP. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

Western Blot Analysis: BMMs are treated with this compound for various time points in the presence of RANKL. Cell lysates are then subjected to Western blot analysis to assess the phosphorylation and total protein levels of key components of the NF-κB, JNK, and ERK signaling pathways (e.g., p-p65, p-IκBα, p-JNK, p-ERK).

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways.

cAMP-PI3K/AKT Signaling Pathway in Neuroprotection

In the context of cerebral ischemia-reperfusion injury, this compound has been shown to protect neuronal cells by activating the cAMP-PI3K/AKT signaling pathway. This leads to the upregulation of pro-survival proteins and the inhibition of apoptotic pathways.

Caption: this compound activates the cAMP-PI3K/AKT pathway to protect against OGD/R-induced neuronal apoptosis.

NF-κB, JNK, and ERK Signaling Pathways in Osteoclastogenesis

This compound attenuates postmenopausal osteoporosis by inhibiting osteoclast differentiation. It achieves this by downregulating the RANKL-induced activation of the NF-κB, JNK, and ERK signaling pathways.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 3. This compound | 94596-27-7 | FS73835 | Biosynth [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Ligusticum chuanxiong: a chemical, pharmacological and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C12H16O4 | CID 13965088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:94596-27-7 | Chemsrc [chemsrc.com]

- 10. This compound [webbook.nist.gov]

- 11. caymanchem.com [caymanchem.com]

Senkyunolide H: A Deep Dive into Its Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Senkyunolide H, a key bioactive phthalide isolated from the traditional Chinese medicine Ligusticum chuanxiong Hort., is emerging as a promising therapeutic agent with a spectrum of pharmacological activities.[1][2][3] Extensive research has begun to unravel its molecular mechanisms, pointing towards its potential in treating a range of conditions including neuroinflammation, cerebral ischemia, osteoporosis, and certain cancers.[1][4][5][6] This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key experimental data, detailed protocols, and visual representations of the intricate signaling pathways involved.

Anti-Inflammatory and Neuroprotective Effects

A significant body of evidence highlights the potent anti-inflammatory and neuroprotective properties of this compound. These effects are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade and neuronal cell survival.

Modulation of Microglial Activation and Neuroinflammation

In the context of neuroinflammation, this compound has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system.[1] Studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have demonstrated that this compound can dose-dependently attenuate the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[1] This effect is mediated, at least in part, through the regulation of the Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4][7]

This compound treatment has been observed to promote the polarization of microglia from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[1] This is a critical mechanism for resolving inflammation and promoting tissue repair in the nervous system.

Key Signaling Pathways in Neuroprotection

Several signaling pathways have been identified as targets of this compound in exerting its neuroprotective effects:

-

ERK/NF-κB Pathway: this compound has been shown to inactivate the ERK and NF-κB signaling pathways, which are crucial regulators of inflammatory responses.[1][7] By inhibiting these pathways, this compound reduces the expression of inflammatory mediators.

-

PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and apoptosis. This compound has been found to activate this pathway, thereby protecting neuronal cells from ischemic injury and apoptosis.[5][6][8][9] In models of cerebral ischemia-reperfusion, this compound post-treatment activated the PI3K/Akt/NF-κB signaling pathway, leading to reduced infarct volume and neuronal death.[5]

-

PI3K/AKT/mTOR Pathway: This pathway is involved in the regulation of autophagy. This compound has been shown to affect cerebral ischemic injury by modulating the autophagy of neuronal cells via the PI3K/AKT/mTOR signaling pathway.[4][6]

-

ROS-Mediated MAPK Pathway: In models of MPP+-induced neurotoxicity, a model for Parkinson's disease, this compound demonstrated neuroprotective effects by mitigating oxidative stress through the ROS-mediated Mitogen-Activated Protein Kinase (MAPK) pathway.[2] It inhibited the nuclear accumulation of NF-κB and the phosphorylation of JNK and p38 MAPKs.[2]

-

cAMP-PI3K/AKT Pathway: this compound has been shown to protect PC12 cells from oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury by activating the cAMP-PI3K/AKT signaling pathway.[8][9]

Anti-Cancer Activity

Recent studies have begun to explore the potential of this compound in cancer therapy, particularly in the context of depression-induced breast cancer progression.

Regulation of CXCR2 in Breast Cancer

Research has indicated that depression can promote breast cancer progression through the activation of the CXCR2-mediated PI3K/AKT signaling pathway, driven by inflammatory factors like IL-8 and CXCL1.[10][11] this compound has been found to bind to the active pocket of the CXCR2 protein, thereby inhibiting its activation.[10] This action effectively reverses the pro-tumor effects of chronic unpredictable mild stress (CUMS) in mouse models of breast cancer.[10][12] While this compound did not show significant anti-breast cancer effects in non-depressed mice, it markedly counteracted the tumor-promoting effects of CUMS.[10][12]

Other Pharmacological Activities

Beyond its well-documented neuroprotective and emerging anti-cancer roles, this compound exhibits a range of other beneficial properties.

Attenuation of Osteoclastogenesis and Osteoporosis

This compound has been shown to attenuate osteoclast formation and postmenopausal osteoporosis by regulating the NF-κB, JNK, and ERK signaling pathways.[4][13]

Cardiovascular Effects

As a component of Ligusticum chuanxiong, an herb traditionally used for cardiovascular diseases, this compound is believed to contribute to these effects.[3][14]

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental studies on this compound.

Table 1: Effects of this compound on Microglial Activation and Neuroinflammation in LPS-treated BV2 Cells [1]

| Parameter | Treatment | Concentration of SNH | Result |

| IBA1 Protein Levels | LPS + SNH | Dose-dependent | Attenuated LPS-mediated activation |

| M2 Phenotype (CD206) | LPS + SNH | Dose-dependent | Markedly upregulated |

| M1 Phenotype (CD16/32) | LPS + SNH | Dose-dependent | Significantly decreased |

| Inflammatory Cytokines (mRNA & Protein) | LPS + SNH | Various doses | Attenuated LPS-mediated neuroinflammation |

Table 2: Neuroprotective Effects of this compound in a Mouse Model of Cerebral Ischemic Stroke [5]

| Parameter | Treatment | Dosage of SNH | Result |

| Neurological Scores | SEH post-treatment | 40 mg/kg (intragastric) | Significantly decreased |

| Infarct Volume | SEH post-treatment | 40 mg/kg (intragastric) | Significantly decreased |

| Neuronal Death | SEH post-treatment | 40 mg/kg (intragastric) | Significantly decreased |

| PI3K/Akt/NF-κB Pathway | SEH post-treatment | 40 mg/kg (intragastric) | Activated |

Table 3: Effects of this compound on Breast Cancer Progression in a CUMS Mouse Model [10]

| Parameter | Treatment | Observation |

| Tumor Growth | CUMS + SNH | Significantly reversed the pro-tumor effect of CUMS |

| Malignant Phenotype (PCNA, Ki-67, TROP2) | CUMS + SNH | Effectively reversed the CUMS-enhanced malignant phenotype |

| CXCR2 Expression | CUMS + SNH | Significantly inhibited |

| PI3K/AKT Signaling | CUMS + SNH | Significantly inhibited the activation induced by CUMS |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the ERK/NF-κB signaling pathway.

Caption: this compound activates the PI3K/Akt/mTOR signaling pathway.

Caption: this compound inhibits the CXCR2-mediated PI3K/Akt pathway in breast cancer.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

BV2 Microglial Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for a specified time before stimulation with lipopolysaccharide (LPS).[1]

-

PC12 Cells: Maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For neurotoxicity studies, cells are pre-treated with this compound before exposure to MPP+ or oxygen-glucose deprivation/reperfusion (OGD/R).[2][8]

-

Breast Cancer Cells (e.g., Py230): Cultured in appropriate media as per cell line specifications. For proliferation assays, cells are treated with IL-8 in the presence or absence of this compound.[10]

Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The concentration of total protein is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK, p-Akt, NF-κB, CXCR2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants are collected.

-

Assay Procedure: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are calculated based on a standard curve.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cells using TRIzol reagent or a commercial RNA extraction kit.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative mRNA expression levels are calculated using the 2^-ΔΔCt method.

Flow Cytometry for Microglial Polarization

-

Cell Preparation: BV2 cells are harvested and washed with phosphate-buffered saline (PBS).

-

Antibody Staining: Cells are incubated with fluorescently labeled antibodies against M1 (e.g., CD16/32) and M2 (e.g., CD206) markers.

-

Data Acquisition: The fluorescence intensity of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells expressing each marker is determined to assess the M1/M2 polarization status.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, primarily driven by its ability to modulate a complex network of signaling pathways. Its anti-inflammatory and neuroprotective effects are well-supported by evidence demonstrating its regulation of the ERK/NF-κB and PI3K/Akt pathways. Furthermore, its emerging role in oncology, specifically in counteracting depression-induced breast cancer progression via CXCR2 inhibition, opens new avenues for its clinical application. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound. Continued investigation into its pharmacokinetics, bioavailability, and safety profile will be crucial in translating these promising preclinical findings into effective clinical therapies.

References

- 1. This compound inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects against MPP+-induced apoptosis via the ROS-mediated mitogen-activated protein kinase pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 5. frontiersin.org [frontiersin.org]

- 6. This compound Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound protects PC12 cells from OGD/R-induced injury via cAMP-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound reverses depression-induced breast cancer progression by regulating CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

Senkyunolide H: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Senkyunolide H, a bioactive phthalide isolated from Ligusticum chuanxiong. The information presented herein is intended to support research, formulation development, and analytical method development for this promising natural compound.

Core Physicochemical Properties

This compound is a phthalide with a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . It is recognized for its potential therapeutic applications in cardiovascular and inflammatory conditions. Understanding its solubility and stability is paramount for its successful development as a therapeutic agent.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits solubility in various organic solvents and aqueous co-solvent systems.

Table 1: Quantitative Solubility of this compound

| Solvent System | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 445.93 | Ultrasonic assistance may be required.[1] Use freshly opened DMSO. |

| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL | 100.33 | Sonication is recommended.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[1][3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[1] |

| Ethanol | Soluble | - | Qualitative data.[1] |

| Ethyl Acetate | Soluble | - | Qualitative data for the related Senkyunolide A and I.[4] |

| Chloroform | Soluble | - | Qualitative data for the related Senkyunolide I.[5] |

Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, light, and the presence of oxygen. While specific degradation kinetics for this compound are not extensively published, data from its isomer, Senkyunolide I, provides valuable insights into its likely stability profile.

Key Stability Considerations:

-

pH: Phthalides, including the related Senkyunolide I, are susceptible to degradation in alkaline conditions (pH > 9.0), likely through hydrolysis and ring-opening reactions.[6] Weakly acidic conditions are expected to provide better stability.

-

Light: Exposure to direct sunlight can induce isomerization and degradation.[6] Therefore, this compound should be protected from light.

-

Oxygen: The presence of oxygen is a major factor that can accelerate the degradation of related phthalides, particularly in the presence of light and elevated temperatures.[6]

-

Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, a solid form should be kept at -20°C.[2] Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Light Conditions | Duration |

| Solid | -20°C | Protect from light | Up to 3 years |

| In Solvent | -80°C | Protect from light | Up to 6 months |

| In Solvent | -20°C | Protect from light | Up to 1 month |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. The presence of undissolved solid should be visually confirmed.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL or mM.

Caption: Workflow for the shake-flask solubility determination method.

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acidifier like 0.1% formic or acetic acid). A typical starting point could be a 50:50 mixture of methanol and 0.2% glacial acetic acid.[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 278 nm.[7]

-

Injection Volume: 10 µL.

Forced Degradation Study Protocol:

To assess the stability-indicating nature of the HPLC method and to understand the degradation pathways, forced degradation studies are performed.

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a set duration.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

At specified time points, samples are withdrawn, neutralized if necessary, diluted, and analyzed by the HPLC method to separate the parent peak from any degradation products.

Caption: Workflow for conducting forced degradation studies.

Signaling Pathways

This compound has been reported to modulate several key signaling pathways, which are relevant to its biological activities. A deeper understanding of these pathways can aid in elucidating its mechanism of action.

-

Nrf2/HO-1 Pathway: this compound has been shown to induce the expression of Heme Oxygenase-1 (HO-1), a key antioxidant enzyme. This is often mediated by the transcription factor Nrf2, suggesting a role in cellular defense against oxidative stress.

-

NF-κB Pathway: This pathway is a central regulator of inflammation. This compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

MAPK Pathways (JNK and ERK): The mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK, are involved in cellular processes like proliferation, differentiation, and apoptosis. The regulatory effects of this compound on these pathways may contribute to its observed biological effects.

Caption: Key signaling pathways influenced by this compound.

Conclusion

This technical guide summarizes the current knowledge on the solubility and stability of this compound. The compound demonstrates good solubility in DMSO and can be formulated in various co-solvent systems for in vitro and in vivo studies. Its stability is a critical consideration, with evidence suggesting susceptibility to alkaline pH, light, and oxygen. The provided experimental protocols offer a starting point for researchers to conduct their own detailed investigations. A thorough understanding of these parameters is essential for the continued development of this compound as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [Preparation of ferulic acid, senkyunolide I and this compound from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Senkyunolide H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Senkyunolide H, a bioactive phthalide isolated from the rhizome of Ligusticum chuanxiong. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure

This compound is chemically known as (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one. Its chemical structure is as follows:

In Vitro Biological Activities of Senkyunolide H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide H is a prominent phthalide compound isolated from Ligusticum chuanxiong, a perennial herb widely used in traditional medicine. Emerging in vitro research has highlighted its significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its molecular mechanisms, quantitative data, and detailed experimental protocols.

Core Biological Activities and Mechanisms

This compound has demonstrated notable efficacy in two primary areas of in vitro research: attenuation of neuroinflammation and protection against neuronal injury. These activities are primarily attributed to its ability to modulate key intracellular signaling pathways.

Anti-Neuroinflammatory Effects

In microglial cells, the resident immune cells of the central nervous system, this compound has been shown to suppress the inflammatory response triggered by lipopolysaccharide (LPS). The anti-inflammatory effects are dose-dependent and are mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), while promoting the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] Furthermore, this compound promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][3]

Neuroprotective Effects

This compound exhibits significant neuroprotective properties in various in vitro models of neuronal damage. In PC12 cells, a common model for neuronal studies, this compound protects against cytotoxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+) and oxygen-glucose deprivation/reperfusion (OGD/R).[4][5] The protective mechanisms involve the modulation of the PI3K/AKT and MAPK signaling pathways, leading to a reduction in oxidative stress and apoptosis.[4][5] Specifically, this compound has been shown to decrease the generation of reactive oxygen species (ROS), stabilize mitochondrial membrane potential, and inhibit the expression of pro-apoptotic proteins.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro biological activities of this compound based on available research.

| Cell Line | Inducing Agent | Parameter Measured | This compound Concentration(s) | Result | Reference |

| BV2 Microglia | LPS | IL-6 Production | 25, 50, 100 µM | Dose-dependent decrease | [1] |

| BV2 Microglia | LPS | IL-1β Production | 25, 50, 100 µM | Dose-dependent decrease | [1] |

| BV2 Microglia | LPS | IL-10 Production | 25, 50, 100 µM | Dose-dependent increase | [1] |

| BV2 Microglia | LPS | p-ERK/ERK Ratio | 25, 50, 100 µM | Dose-dependent decrease | [1] |

| BV2 Microglia | LPS | p-NF-κB p65/NF-κB p65 Ratio | 25, 50, 100 µM | Dose-dependent decrease | [1] |

| PC12 Cells | MPP+ | Cell Viability | Not specified | Significant attenuation of neurotoxicity | [4] |

| PC12 Cells | MPP+ | ROS Generation | Not specified | Reduction in ROS levels | [4] |

| PC12 Cells | OGD/R | Cell Viability | Not specified | Protection against cell death | [5] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Neuroprotective signaling pathway of this compound.

Detailed Experimental Protocols

Anti-Inflammatory Activity in BV2 Microglia

1. Cell Culture and Treatment:

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Experimental Plating: Seed cells in appropriate well plates (e.g., 6-well for Western blot, 24-well for ELISA, 96-well for viability assays) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle (DMSO) for 2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate for the desired time points (e.g., 24 hours for cytokine analysis).

-

2. Western Blot Analysis for ERK and NF-κB Signaling:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-ERK1/2 (1:1000 dilution)

-

Rabbit anti-ERK1/2 (1:1000 dilution)

-

Rabbit anti-phospho-NF-κB p65 (1:1000 dilution)

-

Rabbit anti-NF-κB p65 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.

3. ELISA for Cytokine Quantification:

-

Sample Collection: After the treatment period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Use commercially available ELISA kits for mouse IL-6, IL-1β, and IL-10.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding avidin-HRP, and adding the substrate solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

4. Flow Cytometry for Microglial Polarization:

-

Cell Preparation: After treatment, detach cells using a non-enzymatic cell dissociation solution.

-

Staining:

-

Wash cells with FACS buffer (PBS containing 1% BSA).

-

Incubate cells with fluorescently-conjugated antibodies against M1 (e.g., FITC-CD86) and M2 (e.g., PE-CD206) markers for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the percentage of M1 and M2 positive cells using appropriate software (e.g., FlowJo).

-

Neuroprotective Activity in PC12 Cells

1. Cell Culture and Differentiation:

-

Cell Line: PC12 rat pheochromocytoma cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

Differentiation (Optional but Recommended): To induce a more neuron-like phenotype, treat cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.

-

Experimental Plating: Seed differentiated or undifferentiated PC12 cells in appropriate plates for the planned assays.

2. Induction of Neurotoxicity and Treatment:

-

MPP+ Model:

-

Pre-treat cells with this compound at various concentrations for 2 hours.

-

Add MPP+ to a final concentration of 500 µM - 1 mM and incubate for 24-48 hours.

-

-

OGD/R Model:

-

Replace the normal culture medium with glucose-free DMEM.

-

Place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 2-4 hours.

-

After the oxygen-glucose deprivation (OGD) period, return the cells to normal culture medium and normoxic conditions for a reperfusion period of 24 hours. This compound can be added during the pre-treatment phase or at the onset of reperfusion.

-

3. Cell Viability Assay (MTT Assay):

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

4. Measurement of Reactive Oxygen Species (ROS):

-

Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Measurement:

-

Fluorometry: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Flow Cytometry: Analyze the fluorescence of individual cells using a flow cytometer.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative disorders based on its in vitro biological activities. Its ability to modulate key signaling pathways like ERK, NF-κB, and PI3K/AKT underscores its multifaceted mechanism of action. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a novel therapeutic candidate. Future studies should focus on elucidating its in vivo efficacy and safety profiles to translate these promising in vitro findings into clinical applications.

References

- 1. This compound inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects against MPP+-induced apoptosis via the ROS-mediated mitogen-activated protein kinase pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects PC12 cells from OGD/R-induced injury via cAMP-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Senkyunolide H from Ligusticum chuanxiong

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ligusticum chuanxiong, a perennial herb in the Apiaceae family, is a well-known traditional Chinese medicine used for its anti-inflammatory and antioxidant properties, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2] One of the key bioactive components responsible for its therapeutic effects is Senkyunolide H, a phthalide compound.[3] This document provides detailed protocols for the extraction, purification, and analysis of this compound from the rhizome of Ligusticum chuanxiong. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers.

I. Extraction of this compound

Several methods have been optimized for the extraction of this compound and other bioactive compounds from Ligusticum chuanxiong. High-pressure ultrasound-assisted extraction (HPUAE) has been shown to be an efficient method.

High-Pressure Ultrasound-Assisted Extraction (HPUAE) Protocol

This protocol is based on the optimization of various parameters to maximize the yield of this compound.[4]

1. Sample Preparation:

-

Obtain dried rhizomes of Ligusticum chuanxiong.

-

Grind the rhizomes into a fine powder. The particle size can be a variable to consider for optimization.

2. Extraction Procedure:

-

Solvent Selection: A 40% ethanol (EtOH) solution is recommended for the optimal extraction of this compound.[4]

-

Liquid-to-Solid Ratio: A ratio of 15:1 (mL of solvent to g of plant material) is suggested.

-

Extraction Parameters:

-

Place the powdered Ligusticum chuanxiong rhizome into an extraction vessel.

-

Add the 40% EtOH solvent at the specified liquid-to-solid ratio.

-

Apply high-pressure ultrasound-assisted extraction with the following optimized conditions:

-

-

Post-Extraction:

-

After extraction, filter the mixture to separate the extract from the plant residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

Table 1: Optimized Parameters for High-Pressure Ultrasound-Assisted Extraction of this compound

| Parameter | Optimized Value | Reference |

| Solvent | 40% Ethanol | [4] |

| Liquid-to-Solid Ratio | 15:1 mL/g | N/A |

| Ultrasonic Power | 175 W | [4] |

| Extraction Temperature | 50°C | N/A |

| Extraction Time | 70 minutes | [4] |

II. Purification of this compound

Counter-current chromatography (CCC) is an effective method for the preparative isolation and purification of this compound from the crude extract.[5][6]

Counter-Current Chromatography (CCC) Protocol

1. Crude Extract Preparation:

-

Dissolve the concentrated crude extract obtained from the extraction step in a suitable solvent for injection into the CCC system.

2. CCC System and Parameters:

-

Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 (v/v/v/v) has been optimized for the separation of this compound.[5][6]

-

Mobile Phase: The lower aqueous phase is employed as the mobile phase.[5][6]

-

Apparatus: A preparative counter-current chromatography instrument.

-

Flow Rate: A flow rate of 2.0 mL/min can be used.[6]

-

Revolution Speed: 800 rpm.[6]

3. Fraction Collection and Analysis:

-

Collect fractions as they elute from the CCC system.

-

Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Table 2: Purification Yield and Purity of this compound using CCC

| Parameter | Value | Reference |

| Starting Material | 400 mg crude extract | [5][6] |

| Yield of this compound | 1.7 mg | [5][6] |

| Purity of this compound | 93% | [5][6] |

III. Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound.

HPLC Analysis Protocol

1. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Solution: Dissolve a known amount of the crude extract or purified fraction in methanol and filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is suitable.[7]

-

Mobile Phase: A gradient elution using a mixture of methanol-acetonitrile (2:1) (A) and 0.2% acetic acid in water (B) can be employed.[7]

-

Gradient Program:

-

0-11 min: 45% A

-

11-26 min: 45% → 68% A

-

26-39 min: 68% → 82% A

-

39-45 min: 82% → 45% A[7]

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[7]

-

Detection Wavelength: 280 nm.[7]

-

Injection Volume: 10 µL.[7]

3. Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

IV. Visualized Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Ligusticum chuanxiong: a chemical, pharmacological and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for the Synthesis and Derivatization of Senkyunolide H

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of Senkyunolide H, a bioactive natural product isolated from the rhizome of Ligusticum chuanxiong. This document offers detailed protocols for the isolation of this compound from its natural source, outlines a proposed total synthesis route, and describes methods for its chemical derivatization to enhance its therapeutic potential. The information herein is intended to guide researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

Introduction to this compound

This compound is a phthalide derivative with the chemical formula C₁₂H₁₆O₄.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[2][3][4][5] Structurally, this compound features a bicyclic core with a lactone ring and a dihydroxylated cyclohexene ring, presenting unique challenges and opportunities for chemical synthesis and modification.

Isolation of this compound from Ligusticum chuanxiong

Currently, the primary method for obtaining this compound is through isolation from its natural source, the dried rhizome of Ligusticum chuanxiong (Rhizoma Chuanxiong). A highly effective method for this process is counter-current chromatography (CCC).[6][7]

Experimental Protocol: Isolation by Counter-Current Chromatography

This protocol describes the preparative isolation and purification of this compound from a crude extract of Rhizoma Chuanxiong.

Materials and Reagents:

-

Dried and powdered Rhizoma Chuanxiong

-

Ethanol (95%)

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

High-speed counter-current chromatograph

-

HPLC system for purity analysis

-

Rotary evaporator

Procedure:

-

Extraction: Macerate the powdered Rhizoma Chuanxiong with 95% ethanol. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent System Selection: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. An optimized volume ratio of 3:7:4:6 (v/v/v/v) has been shown to be effective.[6][7] Equilibrate the solvent system in a separatory funnel and separate the upper (stationary phase) and lower (mobile phase) phases.

-

CCC Separation:

-

Fill the CCC column with the upper stationary phase.

-

Dissolve the crude extract in the lower mobile phase.

-

Inject the sample solution into the CCC instrument.

-

Perform the separation by pumping the mobile phase at a constant flow rate while the apparatus is rotating at a set speed (e.g., 800 rpm).[6]

-

-

Fraction Collection and Analysis: Collect fractions of the effluent from the CCC column. Analyze the fractions by HPLC to identify those containing this compound.

-

Purification and Characterization: Combine the fractions containing pure this compound and concentrate them under reduced pressure. The structure of the purified compound can be confirmed by MS and ¹H NMR spectroscopy.[6][7]

Quantitative Data for Isolation

The following table summarizes the typical yield and purity of this compound obtained from the CCC isolation method.

| Parameter | Value | Reference |

| Starting Material | 400 mg of crude Rhizoma Chuanxiong extract | [6][7] |

| Yield of this compound | 1.7 mg | [6][7] |

| Purity of this compound | 93% | [6][7] |

Total Synthesis of this compound

While the total synthesis of this compound has not been extensively detailed in the available literature, a plausible retrosynthetic analysis can be proposed based on common strategies for the synthesis of 3-substituted phthalides.[8][9] The following sections outline a potential synthetic approach.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The key steps would involve the formation of the phthalide core and the stereoselective introduction of the diol functionality on the cyclohexene ring.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The following diagram illustrates a potential forward synthesis workflow for this compound.

Caption: Proposed workflow for the total synthesis of this compound.

Derivatization of this compound

Chemical derivatization of this compound, primarily at its two hydroxyl groups, offers a promising strategy to modulate its physicochemical properties and biological activity.[10] Esterification and etherification are common methods to achieve this.

Experimental Protocols for Derivatization

4.1.1. Esterification of this compound

This protocol describes a general method for the synthesis of this compound esters.

Materials and Reagents:

-

Purified this compound

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Acyl chloride or carboxylic acid anhydride

-

Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) as a base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (Et₃N or DMAP) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or carboxylic acid anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound ester.

4.1.2. Etherification of this compound (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of this compound ethers.

Materials and Reagents:

-

Purified this compound

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Sodium hydride (NaH) or another strong base

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous THF or DMF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add the alkyl halide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound ether.

Biological Activity of this compound Derivatives

The derivatization of this compound can lead to analogues with altered or enhanced biological activities. For instance, the synthesis of novel senkyunolide analogues bearing a benzofuranone fragment has been explored for their neuroprotective effects.

Caption: Workflow for derivatization and biological evaluation of this compound.

| Derivative | Modification | Biological Activity Assay | Result (e.g., IC₅₀, EC₅₀) | Reference |

| This compound | - | Neuroprotection (vs. MPP⁺) | - | [3] |

| Derivative 1 | Ester (e.g., Acetate) | Neuroprotection (vs. MPP⁺) | Hypothetical Value | - |

| Derivative 2 | Ether (e.g., Methyl) | Neuroprotection (vs. MPP⁺) | Hypothetical Value | - |

| Derivative 3 | Ester (e.g., Benzoate) | Anti-inflammatory (LPS-induced) | Hypothetical Value | - |

| Derivative 4 | Ether (e.g., Benzyl) | Anti-inflammatory (LPS-induced) | Hypothetical Value | - |

Signaling Pathways Associated with this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for the rational design of new derivatives with targeted activities.